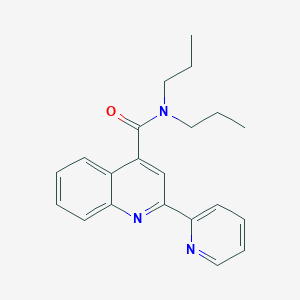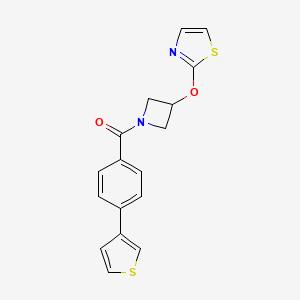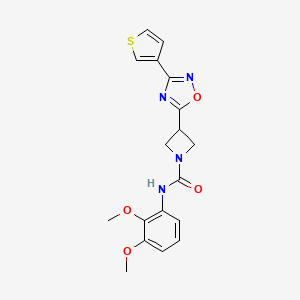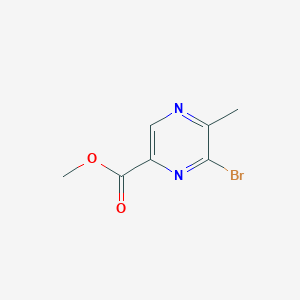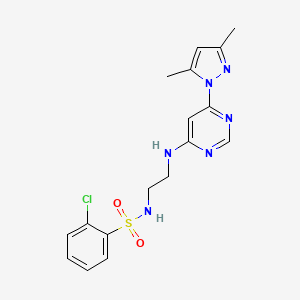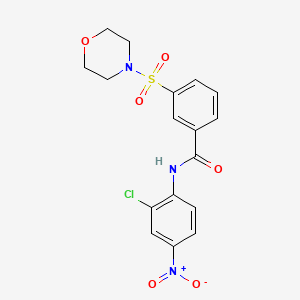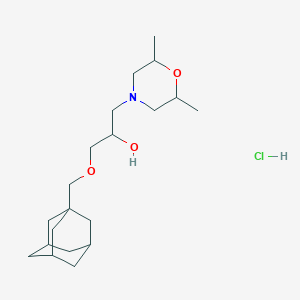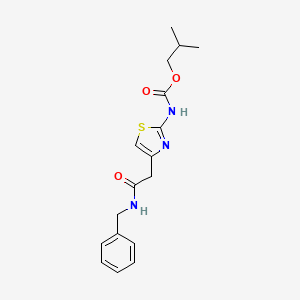
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CPDB-HOP) is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that is composed of a cyclopentyl group, a dichlorobenzyl group, and a hydroxy-2(1H)-pyridinone group. CPDB-HOP is a highly versatile compound with a wide range of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has a wide range of applications in scientific research. It has been used as a substrate for enzyme reactions, as a model compound for drug design, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. In addition, 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has been used to study the effects of various hormones on the body, as well as to study the effects of various toxins on the body.
Wirkmechanismus
The exact mechanism of action of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is not yet known. However, it is believed that the compound binds to proteins and enzymes in the body, altering their structure and function. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have a modulatory effect on certain hormones, including testosterone, progesterone, and estradiol.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone in laboratory experiments include its low cost and its wide range of potential applications. It is also relatively easy to synthesize and is highly stable. However, there are some limitations to its use in laboratory experiments. For example, its solubility in aqueous solutions is limited, and its reactivity can be unpredictable.
Zukünftige Richtungen
The potential applications of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone in scientific research are vast and varied. Future research could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug design and drug delivery. Additionally, further research could be done to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be done to explore its potential applications in the study of environmental factors, such as pollution and climate change.
Synthesemethoden
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone can be synthesized through a number of methods. The most common method is to react a cyclopentyl halide with a 2,4-dichlorobenzyl halide in the presence of a base such as sodium hydroxide. This reaction produces a cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone product. Other methods of synthesis include the reaction of a cyclopentyl halide with an aryl halide in the presence of a base such as sodium hydroxide, and the reaction of a cyclopentyl halide with a 2,4-dichlorobenzyl alcohol in the presence of a base such as sodium hydroxide.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c18-12-6-5-11(15(19)10-12)9-14-16(21)7-8-20(17(14)22)13-3-1-2-4-13/h5-8,10,13,21H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVITVFVPQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)
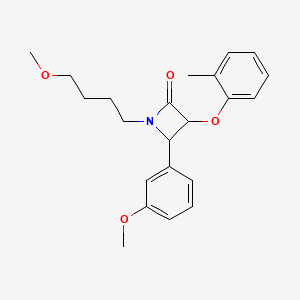
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate](/img/structure/B2435273.png)
